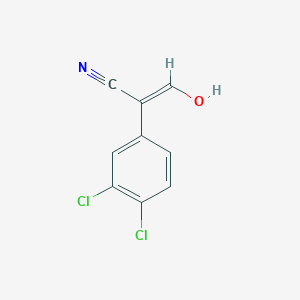
2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile
Übersicht
Beschreibung
The compound “2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile” is likely an organic compound containing a nitrile group (-CN), a hydroxy group (-OH), and a dichlorophenyl group (a phenyl ring with two chlorine atoms). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the nitrile, hydroxy, and dichlorophenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. These properties could be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Cancer Research
A significant application of 2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile is in cancer research, specifically targeting breast cancer. Research has identified this compound as an effective growth inhibitor in a range of human cancer cell lines. For instance, one of its derivatives, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, was found to be a potent inhibitor of the estrogen receptor-positive human breast cancer cell line, MCF-7. This compound showed remarkable selectivity towards these breast cancer cells, demonstrating minimal impact on non-tumorigenic breast epithelial cells and other non-breast-derived cancer cell lines (Tarleton et al., 2011). Another study confirmed the importance of the cyanide moiety in maintaining broad-spectrum cytotoxicity, with specific modifications enhancing the compound's effectiveness against various cancer cell lines (Tarleton et al., 2012).
Molecular Docking and Aryl Hydrocarbon Receptor Pathway
Further investigations into this compound derivatives have focused on their interaction with the aryl hydrocarbon receptor (AhR) pathway. A study demonstrated that one such derivative, ANI-7, exhibited selective antitumor activity in various breast cancer cell lines. This activity was linked to the activation of the AhR pathway, indicating a potential mechanism for its anticancer effects. The compound was found to be more potent against breast cancer cell lines compared to normal breast cells or other tumor types, suggesting its specificity in targeting breast cancer (Gilbert et al., 2018).
Antimicrobial Properties
The compound has also been studied for its potential antimicrobial properties. A research paper detailed the synthesis and antibacterial activity evaluation of novel heterocyclic compounds containing the 2-(5-(4-chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) fragment, which showed promising antibacterial activity against several bacterial strains. This indicates the potential for this compound derivatives in developing new antibacterial agents (Mehta, 2016).
Eigenschaften
IUPAC Name |
(E)-2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,5,13H/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZLLOYUZLNBR-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=CO)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C\O)/C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


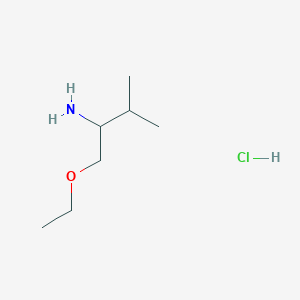
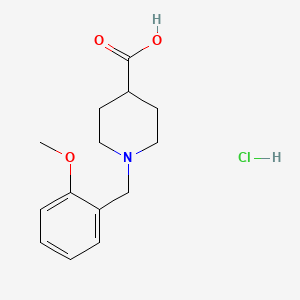
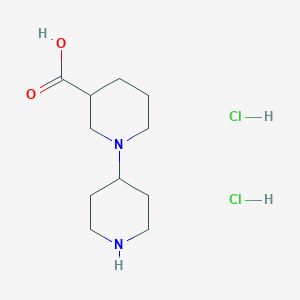
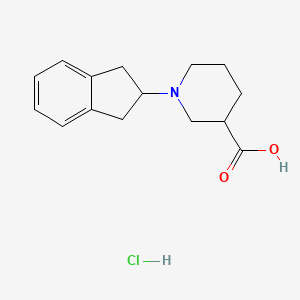
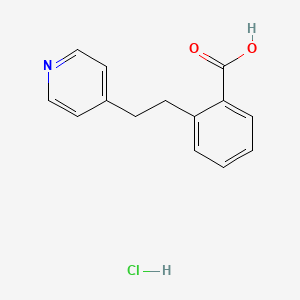

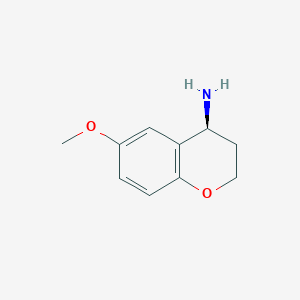

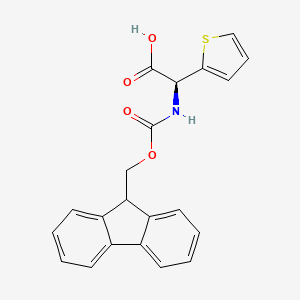
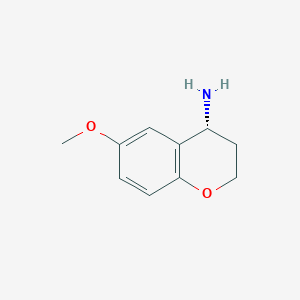
![N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine](/img/structure/B1388344.png)
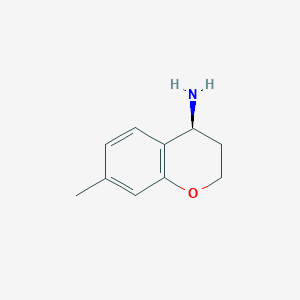
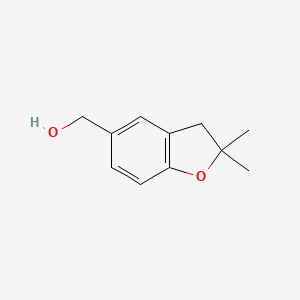
![[2-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B1388349.png)
